

The Cornerstone of Neuromodulation: A Foundational Guide to Phenethylamine Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4-Dichlorophenethylamine*

Cat. No.: *B108359*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine and its vast family of derivatives represent a cornerstone in the study of neuroscience and the development of therapeutics for a myriad of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive exploration of the foundational principles governing the chemistry, pharmacology, and experimental evaluation of these compounds. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, purification, and analysis of phenethylamine derivatives. We will explore their profound interactions with monoamine neurotransmitter systems, detailing the structure-activity relationships that dictate their diverse pharmacological profiles, from potent stimulants to empathogens and hallucinogens. This guide is designed to be a self-validating system, with detailed, step-by-step methodologies for key experiments, ensuring scientific integrity and reproducibility. All critical claims are grounded in authoritative sources, with a comprehensive, verifiable reference list provided.

Introduction: The Enduring Legacy of a Simple Scaffold

The story of phenethylamine is a journey from its early discovery in decomposing biological matter to its current status as a privileged scaffold in medicinal chemistry. First isolated by Marcelli Nencki in 1876 from decomposing gelatin, its role in neurochemistry was not understood until the early 20th century.^[1] Phenethylamine (PEA) is an endogenous trace amine, naturally synthesized in the brain from the amino acid L-phenylalanine, and plays a role in modulating monoamine neurotransmission.^{[2][3]} Its core structure, a phenyl ring attached to an ethylamine side chain, provides a versatile template for a vast array of substitutions, giving rise to a diverse class of compounds with a wide spectrum of pharmacological activities.^{[2][4]}

This guide will navigate the foundational studies of phenethylamine derivatives, providing the theoretical framework and practical methodologies necessary for researchers in this dynamic field. We will begin by dissecting the core chemical structure and the critical structure-activity relationships that govern their function. Subsequently, we will delve into the intricate pharmacology of these compounds, with a focus on their mechanisms of action as modulators of dopamine and serotonin transporters. Finally, we will provide detailed experimental protocols for their synthesis, purification, and in-vitro and in-vivo evaluation, equipping researchers with the knowledge to confidently and competently work with this fascinating class of molecules.

The Phenethylamine Core: A Blueprint for Diversity

The remarkable versatility of the phenethylamine scaffold lies in its simplicity and the numerous positions available for chemical modification. Understanding the impact of these modifications is fundamental to designing novel compounds with specific pharmacological profiles.

Core Chemical Structure

The foundational structure of phenethylamine consists of a benzene ring connected to an ethylamine group. The IUPAC name is 2-phenylethan-1-amine.^{[3][5]}

Caption: The core chemical structure of phenethylamine.

Structure-Activity Relationships (SAR)

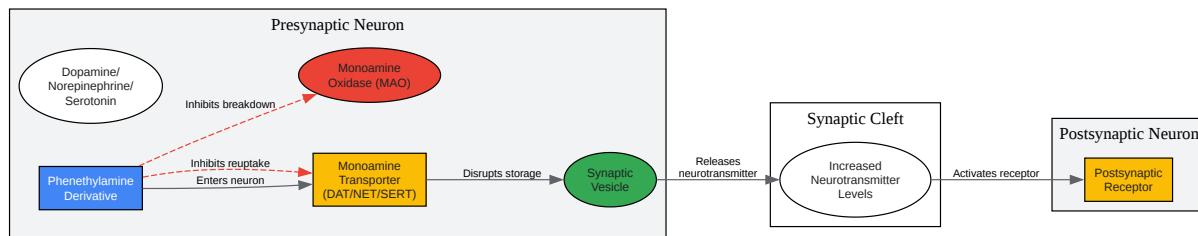
The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to substitutions on the phenyl ring, the ethylamine side chain, and the amino group. These modifications influence the compound's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.

- Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity.
 - 2,5-Dimethoxy Substitutions: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a hallmark of many psychedelic phenethylamines, such as the "2C" family of compounds.[6][7]
 - 4-Position Substitutions: The substituent at the 4-position of the phenyl ring significantly modulates the compound's properties. Small, lipophilic groups like halogens (e.g., bromine in 2C-B) or alkyl groups tend to increase affinity for the serotonin 5-HT2A receptor.[8][9][10][11]
- Side Chain Modifications:
 - α -Methylation: The addition of a methyl group at the alpha-carbon of the ethylamine side chain creates the amphetamine scaffold. This modification confers resistance to metabolism by monoamine oxidase (MAO), significantly increasing the compound's potency and duration of action.[2][4]
 - β -Ketone: The presence of a ketone group at the beta-carbon is characteristic of cathinone derivatives.
- N-Substitutions:
 - N-Methylation: N-methylation can alter a compound's pharmacological profile. For example, N-methylation of amphetamine produces methamphetamine, which has a more pronounced central nervous system stimulant effect.[4]
 - N-Benzyl Substitution: The addition of a benzyl group to the nitrogen atom can significantly increase affinity for the 5-HT2A receptor.[8]

The following table summarizes the general SAR trends for phenethylamine derivatives targeting monoamine transporters.

Structural Modification	Effect on Dopamine Transporter (DAT) Inhibition	Effect on Serotonin Transporter (SERT) Affinity	Representative Examples
α -Methylation	Generally increases potency and duration of action	Variable, can increase or decrease affinity	Amphetamine, Methamphetamine
Phenyl Ring Halogenation (e.g., at 4-position)	Can increase potency	Generally increases affinity	4-Fluoroamphetamine
Phenyl Ring Methoxy Groups (e.g., 2,5-positions)	Variable effects	Often confers 5-HT2A receptor agonism (psychedelic effects)	2C-B, DOM
N-Methylation	Often increases CNS stimulant effects	Can alter selectivity	Methamphetamine, MDMA
Methylenedioxy Ring Fusion (at 3,4-positions)	Potent inhibitor	Potent inhibitor and releaser	MDMA, MDA

Pharmacology: Modulators of Monoamine Neurotransmission


The diverse pharmacological effects of phenethylamine derivatives stem primarily from their ability to interact with and modulate the function of monoamine neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin.[\[4\]](#)

Mechanism of Action

Phenethylamine derivatives exert their effects through several key mechanisms:

- **Neurotransmitter Release:** Many phenethylamines, particularly amphetamines, act as releasing agents for dopamine and norepinephrine. They enter the presynaptic neuron via monoamine transporters (DAT and NET) and disrupt the vesicular storage of these neurotransmitters, leading to their release into the synaptic cleft.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Reuptake Inhibition: These compounds can also act as competitive inhibitors of monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft and thereby prolonging their signaling.[16]
- Receptor Agonism: Some phenethylamine derivatives, especially the psychedelic compounds, are direct agonists at serotonin receptors, most notably the 5-HT2A receptor.[9][10]
- Enzyme Inhibition: Certain derivatives can inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain.[2]

[Click to download full resolution via product page](#)

Caption: General mechanisms of action for phenethylamine derivatives.

Notable Examples and Their Pharmacological Profiles

- Amphetamine: A potent central nervous system stimulant, amphetamine primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[12][13][14] It is used clinically to treat ADHD and narcolepsy.[12]
- 3,4-Methylenedioxymethamphetamine (MDMA): Commonly known as ecstasy, MDMA is a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, dopamine and

norepinephrine.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) This leads to its characteristic empathogenic and euphoric effects.[\[17\]](#)[\[18\]](#)

- Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic phenethylamine found in the peyote cactus, mescaline is a potent agonist at the 5-HT2A receptor.[\[7\]](#)

Experimental Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis, purification, and pharmacological evaluation of phenethylamine derivatives.

Synthesis of Phenethylamine Derivatives

A variety of synthetic routes can be employed to produce phenethylamine and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

This is a common and versatile method for synthesizing a wide range of N-substituted phenethylamines.

Materials:

- Phenylacetaldehyde (or a substituted analog)
- Amine (e.g., methylamine, benzylamine)
- Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, dichloromethane)
- Glacial acetic acid (as a catalyst)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve phenylacetaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

- Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography or crystallization.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline derivatives from β -arylethylamines and an aldehyde or ketone.[\[5\]](#)[\[13\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- β -Phenylethylamine (or a substituted analog)
- Aldehyde or ketone (e.g., formaldehyde, acetaldehyde)
- Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
- Solvent (e.g., water, toluene)
- Standard laboratory glassware

Procedure:

- Dissolve the β -phenylethylamine (1 equivalent) in the chosen solvent in a round-bottom flask.
- Add the aldehyde or ketone (1.1 equivalents).
- Add the acid catalyst. The strength and amount of acid will depend on the reactivity of the starting materials.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the reaction with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting tetrahydroisoquinoline derivative by column chromatography or crystallization.

Purification of Phenethylamine Derivatives

Purification is a critical step to ensure the integrity of subsequent pharmacological and analytical studies.

Materials:

- Silica gel (appropriate mesh size)
- Eluent (a mixture of non-polar and polar solvents, e.g., hexane and ethyl acetate)
- Chromatography column
- Crude product

Procedure:

- Prepare a slurry of silica gel in the non-polar component of the eluent.
- Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

Crystallization is an effective method for purifying phenethylamine derivatives, often as their hydrochloride or tartrate salts.[\[15\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- Purified phenethylamine freebase
- Hydrochloric acid (in a suitable solvent like ether or isopropanol) or tartaric acid
- Crystallization solvent (e.g., ethanol, isopropanol, acetone)
- Standard laboratory glassware

Procedure:

- Dissolve the purified phenethylamine freebase in the crystallization solvent.
- Slowly add a solution of hydrochloric acid or tartaric acid dropwise with stirring.
- Continue adding the acid until the solution becomes acidic (test with pH paper).
- Cool the solution slowly to room temperature, and then in an ice bath to induce crystallization.

- If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain the pure phenethylamine salt.

In-Vitro Pharmacological Evaluation

In-vitro assays are essential for determining the affinity and functional activity of phenethylamine derivatives at their molecular targets.

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[\[16\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Materials:

- Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)
- [³H]Dopamine (radiolabeled ligand)
- Test compound
- Known DAT inhibitor (e.g., GBR12909) for determining non-specific binding
- Assay buffer
- 96-well microplates
- Scintillation counter

Procedure:

- Plate the HEK293-hDAT cells in 96-well plates and allow them to adhere overnight.
- On the day of the assay, wash the cells with assay buffer.

- Prepare serial dilutions of the test compound and the known DAT inhibitor in assay buffer.
- Add the test compound or control solutions to the wells.
- Add [³H]Dopamine to all wells to initiate the uptake reaction.
- Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and transfer the lysate to scintillation vials.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Calculate the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve.

This assay determines the binding affinity of a compound for the serotonin transporter.[\[7\]](#)[\[17\]](#)
[\[19\]](#)

Materials:

- Cell membranes prepared from cells expressing the human serotonin transporter (hSERT)
- [³H]Citalopram or another suitable radioligand for SERT
- Test compound
- Known SERT inhibitor (e.g., fluoxetine) for determining non-specific binding
- Binding buffer
- 96-well microplates
- Filter plates and vacuum manifold
- Scintillation counter

Procedure:

- In a 96-well plate, add the binding buffer, the radioligand, and either the test compound, the known SERT inhibitor, or buffer alone (for total binding).
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the K_i value of the test compound from the IC_{50} value using the Cheng-Prusoff equation.

In-Vivo Pharmacological Evaluation

In-vivo studies in animal models are crucial for understanding the overall physiological and behavioral effects of phenethylamine derivatives.

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals in response to drug administration.[\[1\]](#)[\[11\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Materials:

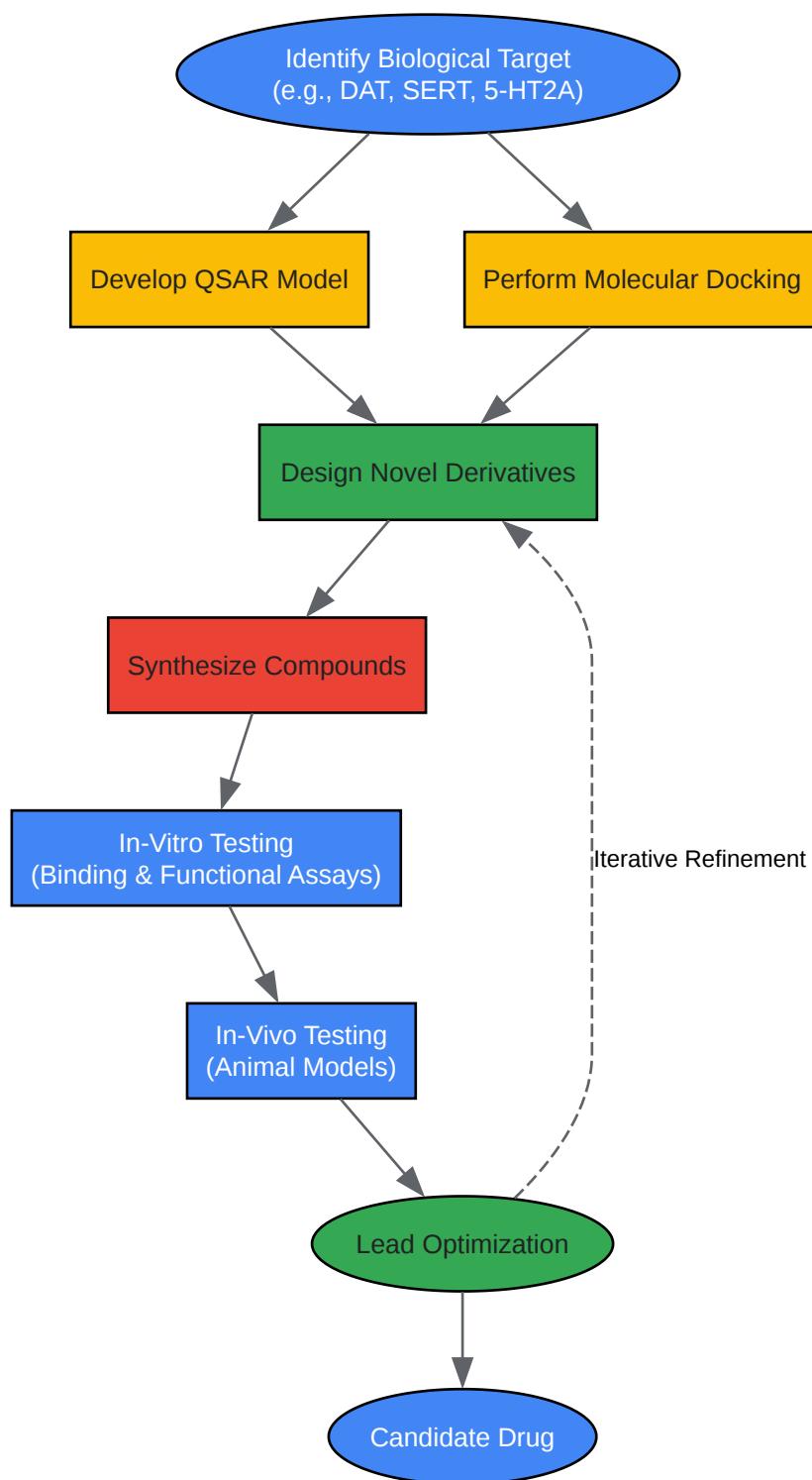
- Stereotaxic apparatus for probe implantation
- Microdialysis probes
- Syringe pump
- Fraction collector

- HPLC system with electrochemical or fluorescence detection, or a mass spectrometer
- Animal model (e.g., rat, mouse)

Procedure:

- Surgically implant a guide cannula into the desired brain region of the anesthetized animal.
- After a recovery period, insert the microdialysis probe through the guide cannula.
- Perfusion the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
- Collect dialysate samples at regular intervals before and after administration of the test compound.
- Analyze the dialysate samples using HPLC or mass spectrometry to quantify the concentrations of dopamine, serotonin, and their metabolites.
- Plot the neurotransmitter concentrations over time to determine the effect of the test compound on neurotransmitter release and reuptake.

Various behavioral assays in rodents can be used to assess the stimulant, rewarding, and hallucinogenic-like effects of phenethylamine derivatives.[\[14\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)


- Locomotor Activity: Measures the stimulant effects of a compound by recording the animal's movement in an open field.
- Conditioned Place Preference (CPP): Assesses the rewarding properties of a drug by pairing its administration with a specific environment.
- Drug Discrimination: Trains animals to recognize the subjective effects of a drug and to respond on a specific lever to receive a reward. This can be used to determine if a novel compound has similar subjective effects to a known drug.[\[14\]](#)[\[33\]](#)[\[34\]](#)
- Head-Twitch Response (HTR): In rodents, this is a characteristic behavioral response induced by 5-HT2A receptor agonists and is used as a proxy for hallucinogenic potential in humans.

Design of Novel Phenethylamine Derivatives

The development of novel phenethylamine derivatives with improved therapeutic profiles requires a rational design approach, often aided by computational methods.

Computational Chemistry and Molecular Modeling

- Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds.[\[4\]](#)
- Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies can provide insights into the key interactions between a phenethylamine derivative and its target, guiding the design of more potent and selective compounds.[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)

[Click to download full resolution via product page](#)

Caption: A typical workflow for the design of novel phenethylamine derivatives.

Safety and Handling

Phenethylamine derivatives, particularly those with psychoactive properties, must be handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for each compound and adhere to all institutional and governmental regulations regarding the handling and disposal of controlled substances. Personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The foundational studies of phenethylamine derivatives have provided invaluable insights into the workings of the central nervous system and have led to the development of important therapeutic agents. The principles and methodologies outlined in this guide offer a comprehensive framework for researchers to explore this diverse and pharmacologically rich class of compounds. Through a combination of rational design, meticulous synthesis, and rigorous pharmacological evaluation, the full potential of the phenethylamine scaffold can continue to be unlocked, paving the way for the next generation of neuromodulatory therapeutics.

References

- Amphetamine - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Phenethylamine - Wikipedia. (n.d.).
- Substituted phenethylamine - Wikipedia. (n.d.).
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (2023).
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. (n.d.).
- 2C or not 2C: phenethylamine designer drug review - PubMed. (2014).
- MDMA - Wikipedia. (n.d.).
- Amphetamine - Wikipedia. (n.d.).
- What is the mechanism of Amphetamine? - Patsnap Synapse. (2024).
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (n.d.).
- The History Of Phenylethylamine | LIVESTRONG.COM - WriteOnPoint. (2011).
- Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC. (2013).
- Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed. (2010).

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (2023).
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.).
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed. (2017).
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017).
- MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use - Drugs.com. (n.d.).
- MDMA Effects on the Brain | Drug Free CT. (n.d.).
- What Is Phenethylamine? - Banyan Treatment Center. (n.d.).
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed. (2022).
- PiHKAL - Wikipedia. (n.d.).
- Pictet–Spengler reaction - Grokipedia. (n.d.).
- Pihkal: A Chemical Love Story by Alexander Shulgin - Goodreads. (n.d.).
- Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed. (2013).
- Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-) - PubMed. (2012).
- ELISA Kit for Serotonin Transporter (SERT) - Cloud-Clone. (n.d.).
- CN104860830A - Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+) - Google Patents. (n.d.).
- Pictet–Spengler reaction - Wikipedia. (n.d.).
- (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - ResearchGate. (2022).
- α -Phenylethylamine - Organic Syntheses Procedure. (n.d.).
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc. (n.d.).
- Phenethylamines - University of Virginia School of Medicine. (n.d.).
- Hallucinogens as discriminative stimuli in animals: LSD, phenethylamines, and tryptamines | Request PDF - ResearchGate. (2009).
- In vivo measurements of neurotransmitters by microdialysis sampling - PubMed. (2006).
- Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter | Request PDF - ResearchGate. (2010).
- Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice - bioRxiv. (n.d.).

- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.).
- Behavioral effects of β -phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed. (1996).
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (n.d.).
- Phenethylamine - Wikipedia. (n.d.).
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Korea Science. (n.d.).
- Crystallization of phenethylamine HCl from water - YouTube. (2020).
- Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019).
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Computer-aided design, synthesis and biological assay of p-methylsulfonamido phenylethylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]

- 8. resources.revvity.com [resources.revvity.com]
- 9. medium.com [medium.com]
- 10. PiHKAL [chemeurope.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. The Pictet-Spengler Reaction [ebrary.net]
- 14. Hallucinogens as discriminative stimuli in animals: LSD, phenethylamines, and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. cloud-clone.com [cloud-clone.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. arkat-usa.org [arkat-usa.org]
- 23. CN104860830A - Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+)-alpha-phenylethylamine - Google Patents [patents.google.com]
- 24. youtube.com [youtube.com]
- 25. science.uct.ac.za [science.uct.ac.za]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]

- 32. news-medical.net [news-medical.net]
- 33. Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-)-MDMA trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Behavioral effects of β -phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Phenethylamine - Wikipedia [en.wikipedia.org]
- 37. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 42. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- To cite this document: BenchChem. [The Cornerstone of Neuromodulation: A Foundational Guide to Phenethylamine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108359#foundational-studies-on-phenethylamine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com